molecular formula C13H19ClN2O3 B3392754 (R)-Methyl 5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride CAS No. 1313054-29-3

(R)-Methyl 5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride

Cat. No.: B3392754
CAS No.: 1313054-29-3
M. Wt: 286.75 g/mol
InChI Key: YGJASGUIWUFZEF-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a benzylamino group, and a methyl ester group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable starting material with benzylamine to form an intermediate compound.

    Amination: The intermediate is then subjected to amination to introduce the amino group.

    Esterification: The final step involves the esterification of the intermediate to form the methyl ester, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The benzylamino group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

®-Methyl 5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride involves its interaction with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and usability in various applications.

Properties

IUPAC Name

methyl (2R)-5-amino-2-(benzylamino)-5-oxopentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11(7-8-12(14)16)15-9-10-5-3-2-4-6-10;/h2-6,11,15H,7-9H2,1H3,(H2,14,16);1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJASGUIWUFZEF-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)N)NCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCC(=O)N)NCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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